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Compound of Interest

Compound Name: Pyrromethene 597

Cat. No.: B165231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pyrromethene 597 (PM597) is a highly efficient laser dye belonging to the dipyrromethene-BF₂

(BODIPY) class of fluorophores. Renowned for its performance in the orange-red region of the

visible spectrum, PM597 exhibits a compelling set of photophysical properties that make it a

valuable tool in diverse scientific applications, including laser systems, fluorescence imaging,

and sensing. This guide provides an in-depth analysis of its core photophysical characteristics,

detailed experimental protocols for their measurement, and visual representations of the

underlying processes.

Core Photophysical Properties
The photophysical behavior of Pyrromethene 597 is intrinsically linked to its molecular

structure, which features a pentamethyl-substituted chromophore with bulky tert-butyl groups at

the 2 and 6 positions.[1][2] These tert-butyl groups induce steric hindrance, leading to a loss of

planarity in the excited state.[1][3][4] This structural change has a significant impact on its

spectral properties, resulting in a notable Stokes shift and influencing its quantum yield and

lifetime.[1][3]

Data Summary
The following tables summarize the key photophysical parameters for Pyrromethene 597 in

various organic solvents. These properties, particularly the fluorescence quantum yield and

lifetime, are sensitive to the solvent environment.[1][2][3]
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Table 1: Absorption and Emission Properties of Pyrromethene 597 in Various Solvents.

Solvent
Absorption
Max (λ_abs)
(nm)

Molar
Absorptivity
(ε) (M⁻¹cm⁻¹)

Emission Max
(λ_em) (nm)

Stokes Shift
(cm⁻¹)

Ethanol 525 68,000[5] 557[5] ~1140

Methanol 523 - - -

p-Dioxane 526 - - -

Isooctane ~525 ~80,000[6] ~565[6] ~1400

Acetone - - - -

2,2,2-

Trifluoroethanol
- - - -

Data compiled from multiple sources. Stokes shift calculated from available λ_abs and λ_em

data.

Table 2: Fluorescence Quantum Yield and Lifetime of Pyrromethene 597.

Solvent
Fluorescence
Quantum Yield
(Φ_f)

Fluorescence
Lifetime (τ_f)
(ns)

Radiative Rate
(k_r) (10⁸ s⁻¹)

Non-radiative
Rate (k_nr)
(10⁸ s⁻¹)

Ethanol 0.77[5][7] - - -

Methanol 0.48[6] - - -

Apolar Solvents

(general)
~0.40[1][6] ~4.2[1][6] ~0.95 ~1.43

Polar Media

(general)

Higher than in

apolar media[1]

[3][4]

- - -

Ethyl Acetate 0.43[8] - - -
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Radiative and non-radiative decay rates are calculated using the formulas: k_r = Φ_f / τ_f and

k_nr = (1 - Φ_f) / τ_f.

Visualizing Photophysical Processes and Workflows
Understanding the transitions between electronic states and the experimental procedures for

characterizing them is crucial. The following diagrams, generated using Graphviz, illustrate

these concepts.

Jablonski Diagram for Pyrromethene 597
A Jablonski diagram provides a visual representation of the electronic and vibrational energy

levels of a molecule and the transitions that can occur between them upon excitation.
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Jablonski Diagram for a Fluorophore
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Workflow for Relative Quantum Yield Measurement

Prepare Dilute Solutions
(Standard & Sample)

Abs < 0.1

Measure Absorbance Spectra
(UV-Vis Spectrophotometer)

Measure Corrected Emission Spectra
(Fluorometer)

Calculate Quantum Yield (Φ_x)
using Comparative Equation

Integrate Area Under
Emission Curves

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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